5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-

Agrochemical Synthesis Process Chemistry Isotianil

5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- (CAS 642474-94-0), also systematically named N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, is a dichlorinated isothiazole carboxamide (C₁₁H₇Cl₂N₃O₂S, MW 316.16 g/mol) that serves as the penultimate intermediate in the industrial synthesis of the commercial agrochemical isotianil. First disclosed in Bayer CropScience patents (WO2004002968A1), it is produced by condensing 3,4-dichloroisothiazole-5-carbonyl chloride with anthranilamide, and is subsequently dehydrated to yield isotianil.

Molecular Formula C11H7Cl2N3O2S
Molecular Weight 316.2 g/mol
CAS No. 642474-94-0
Cat. No. B12584335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-
CAS642474-94-0
Molecular FormulaC11H7Cl2N3O2S
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=NS2)Cl)Cl
InChIInChI=1S/C11H7Cl2N3O2S/c12-7-8(19-16-9(7)13)11(18)15-6-4-2-1-3-5(6)10(14)17/h1-4H,(H2,14,17)(H,15,18)
InChIKeyVSCBEYLFHZIKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- (CAS 642474-94-0) — Sourcing & Technical Baseline


5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- (CAS 642474-94-0), also systematically named N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, is a dichlorinated isothiazole carboxamide (C₁₁H₇Cl₂N₃O₂S, MW 316.16 g/mol) that serves as the penultimate intermediate in the industrial synthesis of the commercial agrochemical isotianil [1]. First disclosed in Bayer CropScience patents (WO2004002968A1), it is produced by condensing 3,4-dichloroisothiazole-5-carbonyl chloride with anthranilamide, and is subsequently dehydrated to yield isotianil [2]. The compound does not function as a standalone active ingredient, but its procurement value is defined by its role as a critical quality-determining precursor for isotianil manufacturing.

Why Generic 3,4-Dichloroisothiazole Carboxamides Cannot Substitute for CAS 642474-94-0 in Isotianil Production


The 3,4-dichloroisothiazole carboxamide scaffold supports broad biological and physicochemical variation depending on the aromatic amine substituent; a series of ten analogs bearing aliphatic, benzylic, or heterocyclic amide residues exhibited fungicidal inhibition ranging from below 50% to broad-spectrum activity at 50 μg/mL, and systemic acquired resistance (SAR) induction in tobacco ranging from negligible to 42.92% [1]. None of these alternate carboxamides bears the ortho-aminocarbonylphenyl moiety required for the chemoselective dehydration to the ortho-cyanophenyl product isotianil. Therefore, generic isothiazole carboxamides cannot serve as drop-in replacements for CAS 642474-94-0 in the established two-step Bayer process, where the specific ortho-carbamoyl group is the essential synthetic handle [2].

Quantitative Differentiation Evidence for CAS 642474-94-0 as the Preferred Isotianil Precursor


Chemoselectivity-Enabled Dehydration: The Ortho-Carbamoyl Moiety is Essential for Isotianil Formation

CAS 642474-94-0 is the only compound in the Bayer process that can undergo chemoselective dehydration of the ortho-carbamoyl group to a nitrile without side reactions, yielding isotianil at 60°C in DMF with thionyl chloride [1]. Closest analogs such as N-ethyl-3,4-dichloro-isothiazole-5-carboxamide or 3,4,4′-trichloro-isothiazole-5-carboxanilide, while possessing fungicidal activity themselves, lack an ortho-carbamoylphenyl moiety and cannot be transformed into isotianil [2].

Agrochemical Synthesis Process Chemistry Isotianil

Distinct Functional Group Determines Reactivity and Physicochemical Profile Relative to Isotianil

CAS 642474-94-0 bears a primary amide (carbamoyl) group (H-bond donors: 2; acceptors: 4; tPSA: 113 Ų; XLogP: 3.2), whereas its dehydration product isotianil (CAS 224049-04-1) bears a nitrile group (C₁₁H₅Cl₂N₃OS, MW 298.15, logP 2.96, water solubility 0.5 mg/L) [REFS-1, REFS-2]. The amide group increases polarity and hydrogen-bonding capacity, enabling chromatographic separation of residual intermediate from the final product and distinct solubility during workup. This difference is used analytically to monitor reaction completion and intermediate purity.

Physicochemical Properties Intermediate Quality Chromatography

Novel Chemical Entity Status Confers Patent-Defined Exclusivity as an Intermediate

The Bayer CropScience patent WO2004002968A1 explicitly claims N-[2-(aminocarbonyl)-phenyl]-3,4-dichloro-5-isothiazole carboxamide as a novel compound, and it is an integral step in the patented method for producing isotianil [1]. In contrast, earlier-disclosed isothiazole carboxamides such as N-ethyl-3,4-dichloro-isothiazole-5-carboxamide were known from U.S. Patent 5,240,951 and JP-A 06-009313, and are not covered by this process patent [2].

Intellectual Property Agrochemical Intermediates Supply Chain

Procurement-Driven Application Scenarios for CAS 642474-94-0


Isotianil API Manufacturing: Process-Validated Intermediate Procurement

Agrochemical manufacturers producing isotianil (CAS 224049-04-1) as a rice blast fungicide active ingredient must source CAS 642474-94-0 as the key penultimate intermediate. The Bayer two-step process condenses 3,4-dichloroisothiazole-5-carbonyl chloride with anthranilamide to form CAS 642474-94-0, which is then dehydrated with SOCl₂/DMF at 60°C to yield isotianil in high purity [1]. No other intermediate can be substituted into this validated, regulatory-supported route.

In-Process Quality Control and Reference Standard Sourcing

Quality control laboratories supporting isotianil production require high-purity CAS 642474-94-0 as a reference standard for monitoring reaction completion. Its distinct amide functionality produces a unique HPLC retention time and MS signal relative to the nitrile product, enabling quantification of residual intermediate. A purity specification of ≥98% (HPLC) is typical for this application, and the compound's hydrogen-bonding profile (HBD: 2, HBA: 4, tPSA: 113 Ų) facilitates chromatographic resolution .

Agrochemical Process Research and Second-Source Qualification

Process R&D teams evaluating alternative isotianil manufacturing routes or qualifying second-source suppliers of the intermediate require CAS 642474-94-0 as a benchmark compound. Its novelty as a patented intermediate (WO2004002968A1, 2004) means that generic isothiazole carboxamides cannot serve as comparators for process optimization; only the ortho-carbamoylphenyl derivative enables the chemoselective dehydration step [2].

Structure-Activity Relationship (SAR) Studies on Plant Defense Elicitors

Medicinal and agrochemical chemistry groups investigating isothiazole-based plant defense inducers may procure CAS 642474-94-0 as a synthetic precursor to isotianil analogs. Although the intermediate itself has not been profiled as a standalone elicitor, its conversion to isotianil – a compound that upregulates salicylic acid signaling and ROS-related gene expression without direct antimicrobial effects – makes it valuable for generating derivative libraries for SAR exploration [3].

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